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This guide provides troubleshooting advice and frequently asked questions (FAQs) for

researchers, scientists, and drug development professionals on how to appropriately handle

missing values in MaxQuant Label-Free Quantification (LFQ) datasets. Proper handling of

missing values is critical for the accuracy and reliability of downstream statistical analyses.

Frequently Asked Questions (FAQs)
Q1: Why are there missing values in my MaxQuant LFQ
data?
Missing values are a common characteristic of shotgun proteomics and arise from several

sources.[1] They can be broadly categorized by their underlying causes:

Low Abundance Peptides: The most frequent cause is peptides or proteins with an

abundance below the mass spectrometer's limit of detection (LOD).[2] This is not a random

event but is directly related to protein concentration.

Stochastic MS/MS Sampling: In Data-Dependent Acquisition (DDA), the instrument selects

the most intense precursor ions for fragmentation. Low-intensity peptides may not be
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consistently selected across all runs, leading to missing values.[1]

Technical & Experimental Variability: Random fluctuations in instrument performance, sample

preparation inconsistencies, or errors in data processing can also result in missing values.[2]

MaxQuant's "Match Between Runs" feature helps to reduce missing values by transferring

identifications from one run to another based on accurate mass and retention time, but it does

not eliminate the issue entirely.[3]

Q2: What are the different types of missing values and
why do they matter?
Understanding the type of missingness is crucial for selecting an appropriate handling strategy.

[2] There are three main categories:

Missing Not At Random (MNAR): The probability of a value being missing is related to its

true value. In proteomics, this is the most common type, where low-abundance proteins are

not detected.[2][4] This is also referred to as "left-censored" data.[2]

Missing At Random (MAR): The probability of a value being missing depends on other

observed data but not on the missing value itself. For example, if a specific instrument setup

consistently fails to measure a certain class of peptides.[2][5]

Missing Completely At Random (MCAR): The missingness is completely random and has no

relationship to any other variable, observed or unobserved.[5][6] This could be due to a

random technical glitch.

In practice, LFQ data contains a mixture of these types, but MNAR is considered the

predominant source of missingness.[2] The choice of imputation method should ideally match

the primary type of missing values in your data.
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Type of Missing

Value
Description

Common Cause in

LFQ Proteomics
Handling Implication

Missing Not At

Random (MNAR)

Missingness depends

on the unobserved

value itself.[4]

Protein abundance is

below the instrument's

limit of detection.

Requires methods

that assume values

are missing because

they are low (e.g.,

Perseus-style

imputation).

Missing At Random

(MAR)

Missingness depends

on other observed

variables.[4]

Technical issues

affecting a subset of

proteins or samples.

Can be addressed

with methods that use

information from

observed data points

(e.g., k-NN, RF).

Missing Completely At

Random (MCAR)

Missingness is

independent of any

data.[4]

Random instrument

errors or sample

handling mistakes.

Can be handled by

various imputation

methods, but these

events are typically

rare.

Q3: Should I filter my data before imputation? What is a
good filtering strategy?
Yes, filtering is a critical preprocessing step to remove proteins with insufficient quantitative

data for reliable statistical analysis.[7] A protein identified in only one or two replicates provides

little statistical power.[1]

Recommended Filtering Protocol: A common and robust strategy is to retain only proteins that

have a minimum number of valid values in at least one experimental group. For an experiment

with triplicates, a typical filter would be:

Keep proteins with at least 2 or 3 valid LFQ intensity values in at least one of the

experimental conditions.

This approach is unbiased because it doesn't require a protein to be present in a specific

group, only that it is reliably quantified in at least one of them.[7] While filtering is important,
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overly stringent filtering is not recommended as it can lead to the loss of a significant amount of

data.[8]

Q4: What is the standard imputation method in Perseus
and how does it work?
The most common workflow for analyzing MaxQuant data involves the Perseus software

platform. Its standard imputation method is specifically designed to address MNAR values,

which are assumed to be of low abundance.[6][8]

Perseus Imputation Method: This method replaces missing values by drawing random numbers

from a normal distribution that is shifted and narrowed relative to the main distribution of valid

values in each sample.[6][9]

Down-shift: The mean of the imputation distribution is shifted down by 1.8 standard

deviations from the mean of the valid measurements in that sample.

Width: The standard deviation of the imputation distribution is narrowed to 0.3 times the

standard deviation of the valid measurements.

This creates a population of imputed values that simulate the low-abundance proteins that

were likely missed by the instrument.[8]

Q5: What are other common imputation methods and
when might I consider them?
While the Perseus-style method is widely used, several other imputation strategies exist, each

with different assumptions and computational demands. The choice depends on the specific

characteristics of your dataset and the underlying nature of the missing values.[2]
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Imputation

Method

Underlying

Assumption
Description Advantages Disadvantages

Perseus-style

(Gaussian

Sample)

MNAR

Replaces

missing values

with random

draws from a

down-shifted and

narrowed normal

distribution.[9]

Specifically

models low-

abundance

proteins; widely

used and

validated for LFQ

data.

May not be

suitable if

missingness is

truly random

(MAR).

k-Nearest

Neighbors (k-

NN)

MAR

Imputes a

missing value

based on the

average of the 'k'

most similar

proteins

(neighbors) that

do have a value.

[2][10]

Uses the data's

correlation

structure; does

not assume a

specific data

distribution.

Can be

computationally

slow on large

datasets;

performance

depends on the

choice of 'k'.[2]

Random Forest

(RF)
MAR/MNAR

A machine

learning

approach that

builds multiple

decision trees to

predict and

impute missing

values.

Often ranked as

a top-performing

and accurate

method.[2]

Computationally

intensive and

can be very slow

for large

datasets.[2]

Bayesian PCA

(BPCA)
MAR/MNAR

Uses principal

components to

model the data

structure and

impute values

based on this

global model.

Another top-

performing

method that

captures the

main variance in

the data.[2]

Can be

computationally

expensive.[10]
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Minimum Value

(MinDet /

SampMin)

MNAR

Replaces

missing values

with the

minimum

observed value

in the sample or

the entire

dataset.[9]

Simple and fast

to implement.

Can introduce

bias by

underestimating

variance and

creating artificial

outliers.[11]

QRILC
MNAR (Left-

censored)

Quantile

Regression

Imputation of

Left-censored

data; imputes

values by

random draws

from a

distribution

estimated by

quantile

regression.[2]

Specifically

designed for left-

censored data

common in

proteomics.

More complex to

implement than

simple

replacement

methods.

Troubleshooting Guides & Experimental Protocols
Standard Workflow for Handling Missing Values in
Perseus
This protocol outlines the standard step-by-step procedure for processing MaxQuant LFQ data

in Perseus, from initial data loading to imputation.

Methodology:

Load Data: Import your proteinGroups.txt file from MaxQuant into Perseus using the

"Generic matrix upload". Select the "LFQ intensity" columns as your main data.

Initial Cleanup: Filter out potential contaminants, reverse database hits, and proteins

identified only by site. This is done via "Processing -> Filter rows -> Filter rows based on
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categorical column".

Log Transformation: Transform the LFQ intensities to a log scale (typically log2) to make the

data distributions more symmetrical and stabilize variance. Use "Processing -> Basic ->

Transform" and enter log2(x).

Group Samples: Define your experimental groups (e.g., 'Control', 'Treated') based on your

sample replicates. Use "Processing -> Annot. rows -> Categorical annotation rows".

Filter by Valid Values: This is a crucial step to remove unreliable proteins. Use "Processing ->

Filter rows -> Filter based on valid values". A recommended setting is to keep rows that have

at least 70% valid values (e.g., 2 out of 3 replicates) in at least one of your defined groups.

[12]

Impute Missing Values: After filtering, impute the remaining missing values. Use "Processing

-> Imputation -> Replace missing values from normal distribution". The default parameters

(width=0.3, down shift=1.8, mode=total matrix) are the standard for LFQ data.[8]

Proceed to Analysis: Your data matrix is now complete and ready for downstream statistical

analysis, such as t-tests, ANOVA, PCA, and clustering.
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1. Load proteinGroups.txt

2. Filter Contaminants & Reverse Hits

3. Log2 Transform LFQ Intensities

4. Group Replicates

5. Filter by Valid Values
(e.g., min 2/3 in one group)

6. Impute Missing Values
(Perseus Method)

7. Downstream Statistical Analysis
(t-test, PCA, etc.)

Click to download full resolution via product page

Standard data processing workflow in Perseus.

Decision Guide for Choosing an Imputation Strategy
While the standard Perseus workflow is robust for many datasets, your experimental goals and

data characteristics might warrant a different approach. This flowchart provides a logical guide

for selecting an appropriate strategy.
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Start: Missing Values Detected

Filter out proteins with low number
of valid values across all groups

Assess nature of remaining missing values

Primarily Low Abundance (MNAR)

  Dominant?

Likely Random/Technical (MAR)

  Sporadic?

Impute from shifted distribution
(Perseus-style, QRILC)

Impute using local/global similarity
(k-NN, RF, BPCA)

Proceed to Downstream Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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